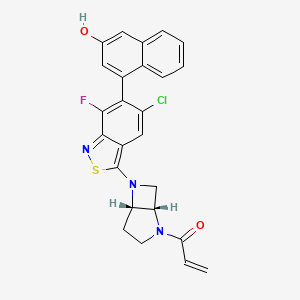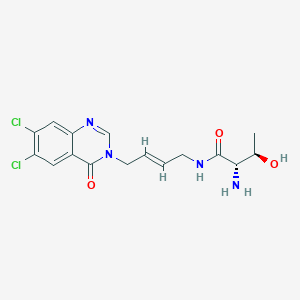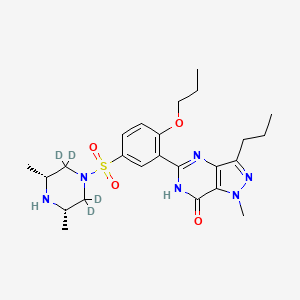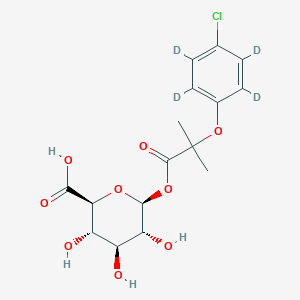
Clofibric acid acyl-beta-D-glucuronide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clofibric acid acyl-beta-D-glucuronide-d4 is a deuterated derivative of clofibric acid acyl-beta-D-glucuronide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling (d4) helps in tracing and studying the metabolic pathways of clofibric acid derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of clofibric acid acyl-beta-D-glucuronide-d4 involves the glucuronidation of clofibric acid. The process typically includes the following steps:
Activation of Clofibric Acid: Clofibric acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Glucuronidation: The activated clofibric acid is then reacted with beta-D-glucuronic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms (d4) into the glucuronide moiety. This can be achieved using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Clofibric acid acyl-beta-D-glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the glucuronide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of clofibric acid.
Reduction: Reduced forms of clofibric acid derivatives.
Substitution: Substituted glucuronides with various functional groups.
科学的研究の応用
Clofibric acid acyl-beta-D-glucuronide-d4 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of clofibric acid derivatives.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites of clofibric acid.
Toxicology: Assessing the toxicity and safety profiles of clofibric acid derivatives.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
作用機序
Clofibric acid acyl-beta-D-glucuronide-d4 exerts its effects primarily through its parent compound, clofibric acid. Clofibric acid is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to the modulation of lipid metabolism, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol levels. The glucuronide conjugate is a major metabolite that facilitates the excretion of clofibric acid from the body.
類似化合物との比較
Similar Compounds
Clofibric Acid: The parent compound, used as a lipid-lowering agent.
Fenofibric Acid: Another fibrate derivative with similar lipid-modulating effects.
Gemfibrozil: A fibrate that also activates PPAR-alpha and modulates lipid metabolism.
Uniqueness
Clofibric acid acyl-beta-D-glucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research, providing insights that are not easily achievable with non-deuterated compounds.
特性
分子式 |
C16H19ClO9 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1/i3D,4D,5D,6D |
InChIキー |
LCJVUUVMVSSIGZ-MOKIFMRDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H])Cl)[2H] |
正規SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


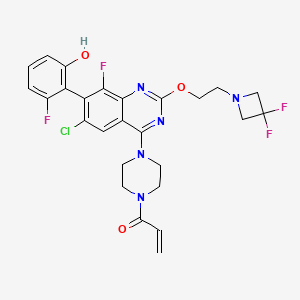


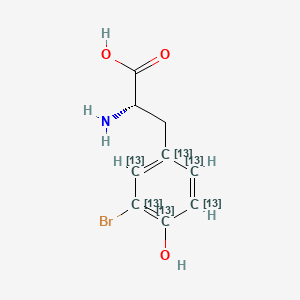
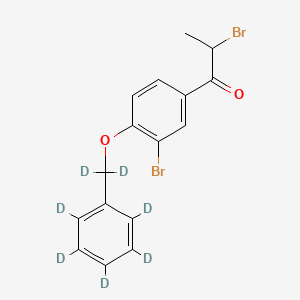
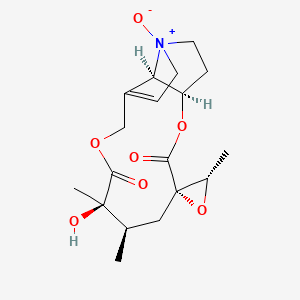
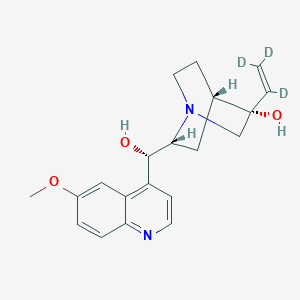
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)


